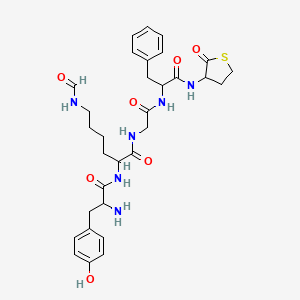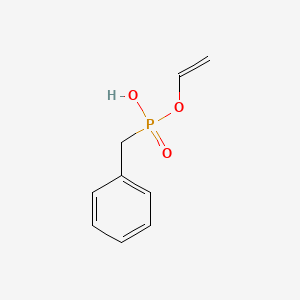
Ociltide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has garnered interest due to its potential therapeutic applications and its unique mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ociltide involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound would follow similar principles but on a larger scale, utilizing automated peptide synthesizers to increase efficiency and yield. The process would also involve rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ociltide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, potentially altering its activity.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups, affecting its structure and function.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Amino acid derivatives activated with reagents like DCC or DIC.
Major Products
The major products of these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.
Scientific Research Applications
Ociltide has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in modulating nervous system activity and gastrointestinal motility.
Medicine: Explored as a potential therapeutic agent for conditions involving esophageal motility disorders.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Ociltide exerts its effects by inhibiting the inhibitory nervous system, which influences esophageal motility and other gastrointestinal functions . The molecular targets of this compound include opioid receptors, which are involved in regulating pain and gastrointestinal motility. By binding to these receptors, this compound modulates the activity of the nervous system, leading to its observed effects.
Comparison with Similar Compounds
Ociltide can be compared to other enkephalin peptides, such as:
Leu-enkephalin: Another enkephalin peptide with similar opioid receptor activity but different amino acid sequence.
Met-enkephalin: Similar to Leu-enkephalin but with a methionine residue instead of leucine.
Dynorphin: A larger peptide with more potent and longer-lasting effects on opioid receptors.
This compound is unique due to its specific sequence and its targeted effects on esophageal motility and gastrointestinal function, distinguishing it from other enkephalin peptides.
Properties
Molecular Formula |
C31H40N6O7S |
|---|---|
Molecular Weight |
640.8 g/mol |
IUPAC Name |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide |
InChI |
InChI=1S/C31H40N6O7S/c32-23(16-21-9-11-22(39)12-10-21)28(41)36-24(8-4-5-14-33-19-38)29(42)34-18-27(40)35-26(17-20-6-2-1-3-7-20)30(43)37-25-13-15-45-31(25)44/h1-3,6-7,9-12,19,23-26,39H,4-5,8,13-18,32H2,(H,33,38)(H,34,42)(H,35,40)(H,36,41)(H,37,43) |
InChI Key |
RQBSKKBNALPMSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCNC=O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Synonyms |
HOE 825 Hoe-825 Tyr-formyl-Lys-Gly-Phe-HCys-thiolactone tyrosyl-formyllysyl-glycyl-phenylalanyl-homocysteine-thiolactone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1197973.png)





![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-cyclohexoxy]-5-methyl-4-(methylamino)tetrahydropyran-3,5-diol](/img/structure/B1197984.png)







